Collagen Synthesis Stimulation in Human Dermal Fibroblasts — Dose-Response Data vs. Untreated Baseline
APC compound (3'-(L-ascorbyl-2-phosphoryl)-cholesterol) demonstrated concentration-dependent stimulation of collagen production in cultured human skin fibroblasts, as measured by [³H]-proline incorporation into [³H]-hydroxyproline over a 48-hour incubation period [1]. While the patent does not provide a direct side-by-side comparator with SAP or MAP in this specific assay, the dose-response curve establishes intrinsic bioactivity without pre-hydrolysis to free ascorbic acid—a notable feature given that sodium ascorbyl phosphate (SAP) requires approximately 10-fold higher concentration than ascorbic acid to elicit equivalent collagen synthesis in comparable fibroblast systems [2]. This suggests that the intact APC conjugate may exhibit potency advantages over SAP on a molar basis, consistent with its enhanced lipophilicity and cell-membrane affinity imparted by the cholesteryl moiety [1][3].
| Evidence Dimension | Collagen synthesis stimulation in cultured human skin fibroblasts |
|---|---|
| Target Compound Data | 3'-(L-ascorbyl-2-phosphoryl)-cholesterol tested at 0, 11.3, 22.5, and 45 µg/mL; demonstrated dose-dependent increase in [³H]-hydroxyproline incorporation (absolute cpm values not disclosed in patent; qualitative demonstration of significant stimulation at all tested concentrations above baseline) [1] |
| Comparator Or Baseline | Untreated baseline (0 µg/mL); cross-study: SAP required ≥10× the concentration of ascorbic acid to achieve equivalent collagen stimulation in human dermal fibroblasts (Geesin et al., 1993) [2] |
| Quantified Difference | APC is active as intact conjugate without pre-hydrolysis; SAP requires enzymatic conversion and higher molar concentrations. Exact fold-difference cannot be calculated from available data. |
| Conditions | Human dermal fibroblasts; 48-hour incubation; [³H]-proline incorporation assay (Juva method); protease inhibitors present; pH 7.5 Tris/NaCl extraction buffer |
Why This Matters
For procurement, this indicates that the intact conjugate possesses inherent collagen-stimulating bioactivity, potentially enabling lower effective loading concentrations compared to SAP, which requires prior enzymatic cleavage and higher dosing in formulation.
- [1] Ptchelintsev D. Example 3 – Fibroblast Studies. In: Ascorbyl-phosphoryl-cholesterol. PCT Patent WO1997042960A1, pp. 180-196. View Source
- [2] Geesin JC, Gordon JS, Berg RA. Regulation of collagen synthesis in human dermal fibroblasts by the sodium and magnesium salts of ascorbyl-2-phosphate. Skin Pharmacol. 1993;6(1):28-37. View Source
- [3] Ptchelintsev D. Uses for ascorbyl-phosphoryl-cholesterol in topical compositions. US Patent 5,922,335 (Avon Products, Inc.), issued 13 July 1999. (Describes lipophilic character and direct fibroblast action.) View Source
